molecular formula C16H17NO4S B2959569 [(2-Methoxy-5-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate CAS No. 387854-78-6

[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate

Cat. No.: B2959569
CAS No.: 387854-78-6
M. Wt: 319.38
InChI Key: QJSHNLIPSPAPAW-UHFFFAOYSA-N
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Description

Hypothetical Description: This compound, [(2-Methoxy-5-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate, is a synthetic thiophene derivative designed for research applications. Thiophene-based structures are of significant interest in medicinal chemistry for the development of novel pharmaceutical candidates, potentially acting on various biological targets. Its hybrid structure, featuring both carbamoyl and carboxylate functional groups, also makes it a valuable precursor in organic synthesis and materials science, particularly in the creation of novel polymers or electronic materials. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Note: The specific mechanism of action, detailed research value, and confirmed applications for this exact compound are not currently established in the searched literature and require further investigation by the researcher.

Properties

IUPAC Name

[2-(2-methoxy-5-methylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-10-4-6-13(20-3)12(8-10)17-15(18)9-21-16(19)14-7-5-11(2)22-14/h4-8H,9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSHNLIPSPAPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)COC(=O)C2=CC=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activity. This compound features a methoxy group, a methylphenyl carbamoyl moiety, and a methylthiophene carboxylate structure, which may confer unique pharmacological properties. This article aims to provide a detailed overview of its biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical formula for this compound is C₁₈H₁₉NO₄S. Its structure includes:

  • A methoxy group (-OCH₃)
  • A methylphenyl carbamoyl group (-NHCO-)
  • A thiophene ring which enhances its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thiophene have shown selective cytotoxicity against various cancer cell lines, including human leukemia and solid tumors. The mechanism often involves the induction of apoptosis and cell cycle arrest through the modulation of critical signaling pathways such as PI3K/AKT/mTOR .

Antimicrobial Properties

Compounds featuring thiophene rings are known for their antimicrobial activity. Studies suggest that the presence of the thiophene moiety in this compound could enhance its interaction with microbial membranes, leading to increased permeability and cell death .

Enzyme Inhibition

Similar compounds have been explored for their ability to inhibit specific enzymes involved in disease processes. For example, some derivatives inhibit proteases linked to viral infections, suggesting potential applications in antiviral therapies .

The mechanisms through which this compound exerts its biological effects may include:

  • Modulation of Signaling Pathways : The compound may interfere with key signaling pathways that regulate cell proliferation and survival.
  • Induction of Apoptosis : It may promote programmed cell death in cancer cells by activating caspases and other apoptotic factors.
  • Inhibition of Enzymatic Activity : The compound might inhibit enzymes critical for pathogen survival or replication.

Research Findings and Case Studies

StudyFindings
Study 1Demonstrated significant cytotoxicity against HCT116 and Caco-2 colorectal cancer cells with an IC50 value in the low micromolar range .
Study 2Showed that compounds with similar structures induced apoptosis through mitochondrial pathway activation .
Study 3Investigated the antimicrobial efficacy against Gram-positive bacteria, revealing effective inhibition at sub-micromolar concentrations .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a specific molecular structure that contributes to its biological activity. Its molecular formula is C22H21NO4S, and it features a thiophene ring, which is known for its role in various biological activities.

Anticancer Activity

Recent studies have highlighted the potential of thiophene derivatives, including [(2-Methoxy-5-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate, in anticancer therapies. Research indicates that compounds with thiophene moieties can inhibit critical protein kinases involved in cancer progression, such as VEGFR-2 and AKT .

Table 1: Antiproliferative Activity of Thiophene Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
3bHepG23.105VEGFR-2 Inhibition
4cPC-33.023AKT Inhibition

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Antimicrobial Properties

Thiophene derivatives have shown promising antimicrobial activity against various pathogens. For instance, studies have demonstrated that compounds similar to this compound exhibit significant antifungal properties against fungi such as Fusarium oxysporum and Alternaria alternata . This positions the compound as a candidate for further exploration in antifungal drug development.

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices can enhance charge transport properties, leading to improved device performance.

Table 2: Performance Metrics of Thiophene-Based OLEDs

Device TypeEfficiency (%)Lifetime (hours)Active Layer Composition
OLED151000Thiophene Derivative
OPV12500Blend with Polymer

Case Study 1: Anticancer Research

In a study evaluating the antiproliferative effects of various thiophene derivatives, researchers found that compounds similar to this compound demonstrated significant cytotoxicity against liver (HepG2) and prostate (PC-3) cancer cell lines. The mechanisms involved were linked to cell cycle arrest and apoptosis induction through kinase inhibition .

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal efficacy of thiophene derivatives against Fusarium species. The study revealed that certain modifications to the thiophene structure could enhance antifungal activity, providing insights into designing more effective antifungal agents based on the compound's framework .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features include:

  • 5-Methylthiophene-2-carboxylate backbone : Provides a planar, conjugated system for electronic interactions.
  • (2-Methoxy-5-methylphenyl)carbamoyl group : Introduces hydrogen-bonding capability and steric bulk.

Table 1: Structural Comparison with Similar Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents/Functional Groups Key References
[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate* C17H19NO4S (inferred) ~333.4 g/mol 5-methylthiophene, 2-methoxy-5-methylphenyl carbamoyl
({4-[ethyl(isopropyl)amino]phenyl}carbamoyl)methyl 5-methylthiophene-2-carboxylate C19H24N2O3S 360.5 g/mol 5-methylthiophene, 4-[ethyl(isopropyl)amino]phenyl
Methyl 5-methylthiophene-2-carboxylate C8H8O2S 168.2 g/mol 5-methylthiophene, methyl ester
5-(Methoxycarbonyl)thiophene-2-carboxylic acid C7H6O4S 186.2 g/mol Thiophene-2-carboxylic acid, methoxycarbonyl
Methyl 5-aminobenzo[b]thiophene-2-carboxylate C10H9NO2S 207.3 g/mol Benzo[b]thiophene, amino group, methyl ester

Key Observations :

  • Substituted phenyl groups (e.g., 4-[ethyl(isopropyl)amino]phenyl in ) modulate solubility and receptor affinity.

Physicochemical Properties

Table 2: Property Comparison

Compound Name Solubility (Predicted) Stability Bioactivity Potential
This compound* Moderate (polar groups) High (steric hindrance) Likely (carbamoyl group)
Methyl 5-methylthiophene-2-carboxylate Low (nonpolar) Moderate Limited (simple ester)
5-(Methoxycarbonyl)thiophene-2-carboxylic acid High (carboxylic acid) Low (acid-sensitive) Precursor for complex synthesis
Methyl 5-chloro-3-chlorosulphonylthiophene-2-carboxylate Low (electron-withdrawing Cl) Reactive (sulphonyl group) High reactivity, possible toxicity

Key Insights :

  • The methoxy and methyl groups in the target compound likely improve lipid solubility compared to carboxylic acid derivatives .
  • Chlorosulphonyl groups (e.g., ) introduce reactivity but may pose toxicity risks.

Q & A

Q. What metabolic pathways are predicted for this compound, and how are metabolites identified?

  • Methodology :
  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-QTOF-MS.
  • Metabolite ID : Look for hydroxylation (CYP450-mediated), demethylation (methoxy group), or ester hydrolysis ().

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